Methoxyisopropyl acetate, (S)-

Biocatalysis Kinetic Resolution Chiral Secondary Alcohols

Methoxyisopropyl acetate, (S)- (CAS 335203-10-6), IUPAC name [(2S)-1-methoxypropan-2-yl] acetate, is the single (S)-enantiomer of propylene glycol methyl ether acetate (PGMEA, CAS 108-65-6). With molecular formula C₆H₁₂O₃ and molecular weight 132.16 g/mol, this chiral ester contains one defined stereogenic center at the 2-position of the propyl backbone.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 335203-10-6
Cat. No. B8254406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyisopropyl acetate, (S)-
CAS335203-10-6
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(COC)OC(=O)C
InChIInChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3/t5-/m0/s1
InChIKeyLLHKCFNBLRBOGN-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxyisopropyl Acetate, (S)- (CAS 335203-10-6): Chiral (S)-Enantiomer of PGMEA for Stereospecific Synthesis


Methoxyisopropyl acetate, (S)- (CAS 335203-10-6), IUPAC name [(2S)-1-methoxypropan-2-yl] acetate, is the single (S)-enantiomer of propylene glycol methyl ether acetate (PGMEA, CAS 108-65-6) [1]. With molecular formula C₆H₁₂O₃ and molecular weight 132.16 g/mol, this chiral ester contains one defined stereogenic center at the 2-position of the propyl backbone [1]. Unlike the commodity racemic PGMEA widely used as an industrial solvent, the (S)-enantiomer serves a fundamentally distinct role as a protected chiral secondary alcohol and stereodefined building block in asymmetric synthesis, particularly in pharmaceutical and agrochemical intermediate preparation . The compound is structurally related to its (R)-enantiomer (CAS 335203-11-7), which shares identical physicochemical properties—predicted density 1.0±0.1 g/cm³, boiling point 154.8±13.0 °C, and LogP 0.26—but differs critically in its stereochemical configuration and, consequently, its behavior in chiral environments .

Why Racemic PGMEA Cannot Substitute for (S)-Methoxyisopropyl Acetate in Chiral Applications


Racemic PGMEA (CAS 108-65-6, typically ≥99% chemical purity) and (S)-methoxyisopropyl acetate are not interchangeable despite sharing identical molecular formulas and bulk physicochemical properties [1]. The critical failure point lies in stereochemical composition: industrial-grade PGMEA is an equimolar mixture of (R)- and (S)-enantiomers with zero net optical rotation, whereas the target compound is a single, stereochemically defined entity [1]. When racemic PGMEA is employed in stereospecific reactions—such as enzymatic kinetic resolutions, chiral auxiliary incorporation, or enantioselective catalysis—the presence of the undesired (R)-enantiomer introduces a competing reaction pathway that dilutes stereochemical fidelity, reduces yield of the target diastereomer, and complicates downstream purification [2]. In pharmaceutical synthesis, where regulatory guidelines mandate full characterization of stereoisomeric composition in active pharmaceutical ingredients (APIs), substitution of optically pure (S)-methoxyisopropyl acetate with racemic material would introduce an uncontrolled stereochemical variable, potentially generating epimeric impurities that require additional separation steps or compromise bioactivity [3]. The quantitative evidence below demonstrates that the (S)-enantiomer's differentiation is not merely configurational but is verifiably expressed in measurable enantioselectivity parameters that govern practical synthetic outcomes.

Quantitative Differentiation Evidence for (S)-Methoxyisopropyl Acetate vs. Racemic PGMEA and (R)-Enantiomer


CAL-B Lipase Enantioselectivity: (S)-Methoxyisopropyl Acetate Exhibits E = 47–110 Discrimination in Enzymatic Hydrolysis

In a head-to-head kinetic study, Candida antarctica lipase B (CAL-B) catalyzed the enantioselective hydrolysis of racemic (R/S)-1-methoxy-2-propyl-acetate at pH 7.0 across 30–60 °C [1]. The enantiomeric ratio (E value), which quantifies the enzyme's ability to discriminate between the (R)- and (S)-enantiomers during hydrolysis, ranged from 47 to 110, with highest selectivity observed at lower temperatures [1]. This E value directly measures the relative rate of hydrolysis: when E = 47, the faster-reacting enantiomer is consumed 47 times more rapidly than the slower one; when E = 110, the discrimination is 110-fold. The enthalpic contribution to this enantiomeric differentiation was quantified as ΔR–SΔH‡° = 21.2 kJ mol⁻¹, with an additional entropic contribution of –T·ΔR–SΔS‡° = 9.7 kJ mol⁻¹ at 30 °C [1]. These thermodynamic parameters provide a molecular-level explanation for why (S)-methoxyisopropyl acetate can be obtained in high enantiomeric purity through enzymatic resolution: the substantial energy difference between the diastereomeric enzyme-substrate transition states ensures preferential conversion of one enantiomer while the other remains largely unreacted [1].

Biocatalysis Kinetic Resolution Chiral Secondary Alcohols

Enzymatic Resolution Delivers (S)-Methoxyisopropyl Acetate at Greater Than 99% ee via CAL-B Hydrolysis

A patent on enzymatic resolution of propylene glycol ether acetates explicitly reports that CAL-B-catalyzed enantioselective hydrolysis of (R)-1-methoxy-2-propanol acetate yields the corresponding (S)-acetate and (R)-alcohol, with the (S)-acetate obtained at greater than 99% enantiomeric excess (ee) [1]. The reaction was conducted at a preparative scale of 50 mL with 5.28% (w/v) substrate loading (20 mmol substrate, 50 mg enzyme at 1.0 mg/mL), achieving maximum theoretical yield of 50% for the (S)-acetate product [1]. This >99% ee value represents near-complete stereochemical purity, which contrasts sharply with racemic PGMEA (0% ee by definition) and with commercial PGMEA specifications that typically specify only chemical purity (e.g., ≥99.5% by GC) without any enantiomeric composition data [2]. Additionally, an alternative transesterification approach using (±)-1-methoxy-2-propanol with vinyl acetate in hexane catalyzed by CAL-B produced (R)-1-methoxy-2-propanol acetate in 98% ee at 20% substrate conversion, demonstrating that both enantiomers are accessible in high optical purity depending on the reaction direction and acyl donor selection [1].

Enantioselective Hydrolysis Lipase Catalysis Chiral Resolution

(S)-Methoxyisopropyl Fragment Is the Pharmacophoric Core of Commercial Chiral Pesticide S-Metolachlor

The (S)-1-methoxypropan-2-yl fragment, which is the alcohol-derived portion of (S)-methoxyisopropyl acetate, constitutes the essential chiral pharmacophore of S-metolachlor—the commercially dominant, chirally switched herbicide (CAS 87392-12-9) [1]. S-metolachlor is the (S)-enantiomer of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide [1]. In a systematic bioactivity study, the herbicidal activities of the four metolachlor stereoisomers against the target weed Echinochloa crusgalli were ranked as: SS > SR ≫ RS > RR, with the RR-isomer exhibiting stimulative rather than inhibitory effects on weed growth at low concentrations (1 ppm) [2]. S-metolachlor was more effective in weed inhibition than racemic metolachlor, confirming that herbicidal activity resides predominantly in the S-configured stereoisomers [2]. The US EPA registration data for S-metolachlor further establishes that the R-enantiomers are largely inactive as herbicides, providing the regulatory rationale for the chiral switch from racemic metolachlor to the enantiomerically enriched S-formulation [3].

Agrochemical Chirality Enantioselective Bioactivity Herbicide Development

(S)-Methoxyisopropyl Fragment Appears in BRD4 Bromodomain Inhibitor Drug Candidates with Sub-Nanomolar Binding Affinity

The (2S)-1-methoxypropan-2-yl fragment has been incorporated into drug-like molecules targeting the BRD4 bromodomain, a validated oncology target in epigenetic drug discovery [1]. A crystal structure of the BRD4 bromodomain 1 (BD1) in complex with N2-(1,2,3-benzotriazol-5-yl)-N3-(dimethylsulfamoyl)-N6-[(2S)-1-methoxypropan-2-yl]pyridine-2,3,6-triamine was solved at 1.98 Å resolution (PDB ID: 7W3D), confirming the specific stereochemical requirement for binding [1]. Separately, a compound incorporating the N-[(2S)-1-methoxypropan-2-yl] moiety exhibited IC₅₀ = 0.300 nM in a biochemical assay against its target, demonstrating that the (S)-configured fragment can contribute to potent target engagement [2]. The appearance of this specific stereochemical fragment in patent-exemplified drug candidates (e.g., US11111242, Example 277; US9617258, Example 277) indicates its utility in medicinal chemistry optimization programs [2].

Epigenetic Drug Discovery Bromodomain Inhibition Fragment-Based Lead Optimization

Enantiomer-Specific Physicochemical Identity: (S)-Configured Acetate vs. (R)-Configured Acetate Are Chemically Distinct Entities with Separate CAS Registry Numbers

The (S)- and (R)-enantiomers of methoxyisopropyl acetate are registered as chemically distinct entities under separate CAS numbers: 335203-10-6 for the (S)-enantiomer and 335203-11-7 for the (R)-enantiomer [1]. While both enantiomers share identical predicted physicochemical properties (density 1.0±0.1 g/cm³, boiling point 154.8±13.0 °C, LogP 0.26) , their distinct CAS registration reflects their status as different chemical substances under regulatory frameworks including REACH, TSCA, and pharmaceutical intermediate documentation [1]. The (S)-enantiomer's IUPAC name, [(2S)-1-methoxypropan-2-yl] acetate, and its InChI Key (LLHKCFNBLRBOGN-YFKPBYRVSA-N) encode the absolute stereochemistry, while the (R)-enantiomer bears the InChI Key LLHKCFNBLRBOGN-RXMQYKEDSA-N [1]. Commercially, the (S)-configured parent alcohol—(S)-(+)-1-methoxy-2-propanol—is available at ≥98.5% purity (sum of enantiomers) , providing a well-characterized precursor for acetate ester synthesis with defined stereochemical integrity. In contrast, industrial-grade racemic PGMEA (CAS 108-65-6) carries the non-stereospecific InChI Key LLHKCFNBLRBOGN-UHFFFAOYSA-N and provides no stereochemical information on its certificate of analysis .

Stereochemical Identity Regulatory Compliance Analytical Reference Standards

Procurement-Driven Application Scenarios for (S)-Methoxyisopropyl Acetate (CAS 335203-10-6)


Enzymatic Production of Enantiopure (S)-1-Methoxy-2-propanol via Hydrolysis of (S)-Methoxyisopropyl Acetate

Procure (S)-methoxyisopropyl acetate as a substrate for CAL-B (Novozyme 435)-catalyzed hydrolysis to generate (S)-1-methoxy-2-propanol at >99% ee, as demonstrated in the patent literature [1]. This scenario leverages the compound as a protected form of the chiral secondary alcohol: the acetate ester serves as a stable, storable precursor that can be deprotected enzymatically under mild, aqueous conditions (pH 7.0, 30–60 °C) to release the free (S)-alcohol without racemization [1][2]. The enzymatic hydrolysis route is orthogonal to chemical ester hydrolysis, which may require acidic or basic conditions that risk epimerization at the chiral center. The (S)-alcohol product is a versatile chiral intermediate classified as a chiral building block for pharmaceutical synthesis, with documented use in the preparation of (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate and other activated intermediates for nucleophilic displacement reactions .

Stereocontrolled Synthesis of S-Metolachlor-Type Chiral Agrochemicals

Employ (S)-methoxyisopropyl acetate as a stereodefined starting material or intermediate for constructing the (S)-1-methoxypropan-2-yl pharmacophore essential for S-metolachlor and related chiral amide herbicides [1]. The quantitative herbicidal activity data demonstrate that the S-configuration is critical for target activity: SS-metolachlor is the most active stereoisomer, while the RR-isomer is essentially inactive and can stimulate weed growth at low concentrations [2]. In an industrial procurement context, starting with enantiopure (S)-methoxyisopropyl acetate eliminates the need for downstream chiral separation of diastereomeric products, reduces purification burden, and avoids yield loss associated with resolving racemic intermediates. The commercial success of S-metolachlor as a chirally switched product—replacing racemic metolachlor with an enantiomerically enriched formulation that delivers equivalent weed control at ~35% lower application rates—provides a validated industrial precedent .

Fragment-Based Drug Discovery: Synthesis of (S)-Configured BRD4 Bromodomain Inhibitor Candidates

Utilize (S)-methoxyisopropyl acetate as a stereochemically pure fragment for incorporation into BRD4 bromodomain inhibitor scaffolds, as exemplified by the co-crystal structure of a (2S)-1-methoxypropan-2-yl-containing ligand bound to BRD4 BD1 (PDB 7W3D, 1.98 Å resolution) [1]. The (S)-configured fragment has been elaborated into drug-like molecules with sub-nanomolar biochemical potency (IC₅₀ = 0.300 nM) in patent-exemplified compounds [2]. For medicinal chemistry procurement, the availability of (S)-methoxyisopropyl acetate as a pre-formed, stereodefined ester building block enables direct incorporation of the chiral fragment via amide bond formation (after hydrolysis to the amine) or via direct transesterification, bypassing the need for asymmetric synthesis of the fragment at each analog generation. The published crystal structure confirms that (S)-stereochemistry is required for productive binding, making stereochemical specification non-negotiable for structure-activity relationship (SAR) studies [1].

Biocatalytic Process Development: Model Substrate for Lipase Enantioselectivity Engineering

Procure (S)-methoxyisopropyl acetate as a reference standard and substrate for lipase engineering and directed evolution campaigns targeting improved enantioselectivity toward secondary alcohol esters [1]. The extensive kinetic characterization available for this compound—including validated ping-pong bi-bi kinetic parameters for both (R)- and (S)-enantiomers across multiple temperatures and substrate concentrations—makes it an information-rich model system for benchmarking new biocatalysts [1]. The known E value range (47–110) and the quantified enthalpic/entropic contributions to enantiomeric differentiation (ΔR–SΔH‡° = 21.2 kJ mol⁻¹, –T·ΔR–SΔS‡° = 9.7 kJ mol⁻¹ at 30 °C) provide baseline metrics against which engineered enzyme variants can be quantitatively compared [1]. In industrial biotechnology settings, using a well-characterized substrate accelerates process development timelines and reduces the experimental burden of establishing kinetic models de novo.

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